molecular formula C10H14O2 B13104666 3-Ethyl-5-methoxy-4-methylphenol

3-Ethyl-5-methoxy-4-methylphenol

Cat. No.: B13104666
M. Wt: 166.22 g/mol
InChI Key: VCUSRMVPZGHXSP-UHFFFAOYSA-N
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Description

3-Ethyl-5-methoxy-4-methylphenol is a useful research compound. Its molecular formula is C10H14O2 and its molecular weight is 166.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-ethyl-5-methoxy-4-methylphenol

InChI

InChI=1S/C10H14O2/c1-4-8-5-9(11)6-10(12-3)7(8)2/h5-6,11H,4H2,1-3H3

InChI Key

VCUSRMVPZGHXSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)O)OC)C

Origin of Product

United States

Contextualization Within the Broader Field of Substituted Phenol Chemistry

Substituted phenols are a fundamental class of organic compounds characterized by a hydroxyl group attached to a benzene (B151609) ring that also bears other functional groups. These compounds are pivotal in a vast array of applications, from the synthesis of pharmaceuticals and agrochemicals to their use in polymers and as industrial additives. oregonstate.eduyoutube.com The nature, position, and number of substituents on the phenolic ring profoundly influence the molecule's physical, chemical, and biological properties. oregonstate.edu The study of substituted phenols is a mature yet continually evolving field, driven by the need for novel molecules with specific functionalities. oregonstate.edursc.org

Significance of Alkyl and Alkoxy Substituents in Phenolic Frameworks

Alkyl and alkoxy groups are common substituents that significantly modulate the properties of the phenol (B47542) ring. Alkyl groups, such as ethyl and methyl, are generally electron-donating through an inductive effect. This can influence the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring towards electrophilic substitution.

Theoretical and Computational Chemistry Investigations into Molecular Behavior

Quantum Chemical Calculations (Density Functional Theory – DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. epstem.net For a molecule like 3-Ethyl-5-methoxy-4-methylphenol, DFT calculations would provide significant insights into its fundamental chemical properties.

A critical first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this would involve calculating the potential energy of the molecule as the geometry is systematically varied to find the lowest energy conformation.

The presence of rotatable bonds, such as those in the ethyl and methoxy (B1213986) groups, means that the molecule can exist in various spatial arrangements or conformations. Conformational analysis would explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This is crucial as the molecular conformation can significantly influence its physical and chemical properties.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. The MEP for this compound would illustrate regions of negative potential, likely around the oxygen atoms of the hydroxyl and methoxy groups, indicating sites susceptible to electrophilic attack. Regions of positive potential would highlight areas prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity. For this compound, this analysis would pinpoint the orbitals involved in potential chemical reactions.

Computational ParameterDescriptionRelevance to this compound
Geometry Optimization Finding the lowest energy 3D structure.Determines the most stable shape of the molecule.
Conformational Analysis Identifying stable spatial arrangements.Understands how the ethyl and methoxy groups are oriented.
MEP Map Visualizing charge distribution.Predicts sites for chemical reactions.
FMO Analysis Examining HOMO and LUMO energies.Indicates the molecule's electronic reactivity.

DFT calculations can predict various spectroscopic properties of a molecule. For this compound, theoretical Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra could be generated. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure. For instance, calculated vibrational frequencies from DFT can be compared with experimental IR spectra to assign specific peaks to the corresponding molecular vibrations. Similarly, calculated NMR chemical shifts can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra.

Prototropic tautomerism involves the migration of a proton, often between two different heteroatoms. While less common in simple phenols, the presence of substituents could theoretically influence the stability of different tautomeric forms. Computational studies could investigate the potential for proton transfer from the hydroxyl group to other sites on the molecule, such as the methoxy oxygen, and determine the energy barriers associated with such processes. This would clarify whether any tautomeric equilibria exist for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, particularly in a solution or condensed phase.

For this compound in a protic solvent like water or in the solid state, the hydroxyl group can act as both a hydrogen bond donor and acceptor. MD simulations would be instrumental in characterizing the hydrogen bonding networks that form between molecules of this compound and with solvent molecules. researchgate.netnih.gov

These simulations can provide detailed information on:

The average number of hydrogen bonds per molecule.

The lifetimes and dynamics of these hydrogen bonds.

The preferred geometries of hydrogen bond formation.

The influence of the ethyl and methoxy groups on the hydrogen bonding network. researchgate.net

Such studies would reveal how intermolecular forces govern the macroscopic properties of this compound, such as its solubility and boiling point. The cooperative effects within hydrogen bond networks, where the formation of one hydrogen bond can influence the strength of adjacent ones, could also be explored. nih.govacs.orgnih.gov

Advanced Structure-Property Relationship Studies (Excluding Biological Contexts)

The specific arrangement of ethyl, methoxy, and methyl substituents on the phenol (B47542) ring dictates the molecule's electronic and steric characteristics, which in turn determines its physical properties and potential applications in materials science.

The electronic properties of the phenol ring are modulated by the cumulative effects of its substituents. These effects are typically categorized as inductive effects (transmitted through sigma bonds) and resonance (or mesomeric) effects (transmitted through pi systems).

Ethyl Group (-C₂H₅): As an alkyl group at the 3-position (meta to the -OH), the ethyl group is a weak electron-donating group through induction (+I) and hyperconjugation. This effect tends to increase the electron density in the ring, which generally decreases the acidity of the phenolic proton compared to unsubstituted phenol. sips.org.in

Methyl Group (-CH₃): Positioned at the 4-position (para to the -OH group), the methyl group is also an electron-donating group (+I and hyperconjugation). Its position allows for effective donation of electron density into the aromatic ring, which can destabilize the phenoxide anion formed upon deprotonation, thereby decreasing the phenol's acidity. sips.org.in

Steric Properties: Steric hindrance plays a crucial role in the reactivity and intermolecular interactions of the molecule. The ethyl group at position 3 and the methyl group at position 4 create steric bulk around the phenol ring. This steric crowding can influence the accessibility of the hydroxyl group and the adjacent ring positions to reactants or other molecules. core.ac.uk In particular, the ethyl group can restrict the rotation of the methoxy group and influence the preferred orientation of the hydroxyl group.

Table 2: Theoretical Influence of Substituents on the Properties of the Phenol Moiety Based on established substituent effects from literature researchgate.netafit.edu

SubstituentPosition (relative to -OH)Electronic EffectPredicted Impact on AciditySteric Influence
Ethyl (-C₂H₅) 3 (meta)Electron-donating (+I)DecreaseModerate
Methyl (-CH₃) 4 (para)Electron-donating (+I, Hyperconjugation)DecreaseLow-Moderate
Methoxy (-OCH₃) 5 (meta)Electron-withdrawing (-I), Electron-donating (+R)Slight Increase (due to dominant -I effect at meta)Moderate

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in photonics and optoelectronics. The NLO response of a molecule is governed by its hyperpolarizability (β). Large hyperpolarizability values are often found in molecules with a strong charge asymmetry, typically achieved with potent electron-donating groups (EDG) and electron-accepting groups (EAG) connected by a π-conjugated system. researchgate.net

For this compound, the substituents are all generally classified as electron-donating.

Donors: The hydroxyl (-OH), methoxy (-OCH₃), ethyl (-C₂H₅), and methyl (-CH₃) groups all donate electron density to the aromatic ring.

Acceptor: The molecule lacks a strong electron-accepting group (like -NO₂ or -CN).

While not a classic high-performance NLO candidate, its potential could be explored in the context of host-guest systems or as a monomeric unit in a larger polymeric structure designed to enhance NLO effects. rsc.org The specific substitution pattern might lead to a non-zero dipole moment and some degree of charge asymmetry, which could be quantified through detailed computational analysis.

Table 3: Conceptual Analysis of NLO Potential for this compound

NLO-Relevant FeaturePresence/Nature in CompoundPredicted Contribution to NLO Properties
π-Conjugated System Benzene (B151609) RingProvides pathway for electron delocalization
Electron-Donating Groups -OH, -OCH₃, -C₂H₅, -CH₃Increase electron density in the π-system
Electron-Accepting Groups NoneLow; lack of a strong "pull" for charge transfer
Molecular Asymmetry Asymmetric substitution patternMay lead to a non-zero dipole moment and modest hyperpolarizability
Overall Potential Likely low to moderate first hyperpolarizability (β)Unlikely to be a strong NLO material on its own, but could be a building block

Environmental Occurrence, Fate, and Degradation Pathways of Phenolic Compounds

Natural Occurrence in Biogenic Systems and Biogeochemical Cycling

Phenolic compounds are a diverse class of secondary metabolites synthesized by a vast array of organisms. researchgate.netwikipedia.org Their roles in nature are multifaceted, ranging from structural components to defense mechanisms. researchgate.netresearchgate.net

While direct evidence for the natural synthesis of 3-Ethyl-5-methoxy-4-methylphenol is not prominently documented in scientific literature, the structural motifs of this compound—a substituted phenolic ring with ethyl, methoxy (B1213986), and methyl groups—are common in nature. Plants and microorganisms are well-known producers of a wide variety of phenolic compounds through metabolic pathways such as the shikimic acid and phenylpropanoid pathways. frontiersin.orgyoutube.comnih.gov

Phenolic compounds in plants serve numerous functions, including defense against herbivores, pathogens (such as fungi and bacteria), and UV radiation. researchgate.netnih.gov They can act as attractants for pollinators and are involved in plant growth regulation. researchgate.net The biosynthesis of these compounds often begins with the amino acids phenylalanine or tyrosine and proceeds through a series of enzymatic reactions to produce a vast array of structures. nih.gov Modifications such as methylation, hydroxylation, and alkylation are common, leading to the diversity of naturally occurring phenols. wikipedia.org For instance, methoxylated phenols like guaiacol (B22219) and its derivatives are known to be produced by various plants. wikipedia.org It is plausible that this compound could arise as a minor constituent in some plant species through similar biosynthetic routes that involve multiple enzymatic modifications of a phenolic precursor.

Microorganisms, including bacteria and fungi, are also significant producers of phenolic compounds. wikipedia.org These compounds can be involved in microbial communication, competition, and degradation of complex organic matter like lignin (B12514952). nih.govmemberclicks.net The degradation of lignin, a major component of wood, by microorganisms can release a variety of substituted phenols into the environment.

The biosynthesis of phenolic compounds is a central aspect of natural product chemistry. researchgate.netyoutube.com The general pathway for the formation of many plant phenolics is the phenylpropanoid pathway, which converts phenylalanine into cinnamic acid and then into a variety of other molecules. nih.gov The carbon skeleton of these compounds can be further modified by various enzymes to introduce different functional groups at various positions on the aromatic ring.

The structure of this compound suggests a biosynthetic origin from a phenolic precursor that has undergone methylation, ethylation, and the addition of a further methyl group. While specific enzymes for these steps in relation to this particular compound are not identified, the enzymatic machinery for such modifications is well-established in plant and microbial biochemistry. wikipedia.org For example, O-methyltransferases are responsible for the methoxylation of hydroxyl groups on the phenolic ring. wikipedia.org

Anthropogenic Sources and Environmental Distribution

Human activities are a significant source of phenolic compounds in the environment. pjoes.com Industrial processes, in particular, can release a complex mixture of these substances. pjoes.comresearchgate.net

The industrial synthesis of polysubstituted phenols can be a potential anthropogenic source of this compound. researchgate.netthieme-connect.comnih.govacs.orgoregonstate.edu Many industrial chemical processes produce not only the target molecule but also a range of related isomers and byproducts. The synthesis of other commercially important substituted phenols could potentially generate this compound as a minor, and often uncharacterized, component of waste streams.

One of the major industrial processes for phenol (B47542) production is the cumene (B47948) process, which involves the oxidation of cumene (isopropylbenzene). britannica.comncert.nic.inlibretexts.org While the primary products are phenol and acetone (B3395972), the process can also generate other substituted phenols. Furthermore, the synthesis of specialty chemicals, such as certain pharmaceuticals or polymers, that require substituted phenolic building blocks could also be a source. researchgate.net

Creosote (B1164894), a wood preservative derived from coal tar, is a complex mixture of hundreds of compounds, including a significant fraction of phenolic compounds. memberclicks.netcdc.govtexas.gov While the exact composition of creosote can vary, it is rich in cresols (methylphenols) and other alkylated phenols. It is conceivable that a compound like this compound could be present in trace amounts in some creosote formulations.

The following table summarizes potential industrial sources of substituted phenols, which may include this compound as a byproduct.

Table 1: Potential Industrial Sources of Substituted Phenols

Industrial Process Description Potential for this compound Presence
Synthesis of Polysubstituted Phenols Chemical manufacturing aimed at producing specific substituted phenols for use in pharmaceuticals, polymers, and other specialty chemicals. researchgate.netthieme-connect.comnih.govacs.orgoregonstate.edu High, as a byproduct or impurity in the synthesis of structurally related compounds.
Cumene Process A major industrial method for producing phenol and acetone from benzene (B151609) and propylene. britannica.comncert.nic.inlibretexts.org Moderate, as a potential trace byproduct from side reactions.
Wood Preservation Use of preservatives like creosote, which is a complex mixture of phenolic and other aromatic compounds. memberclicks.netcdc.govtexas.gov Low to moderate, as a possible minor component of some creosote formulations.
Pulp and Paper Manufacturing The bleaching process can generate chlorinated phenols and other substituted phenolic compounds. Low, as the specific combination of substituents is less likely from this process.
Pesticide Manufacturing Synthesis of certain phenoxy herbicides and phenolic biocides. pjoes.com Low, but possible depending on the specific synthetic routes employed.

The environmental distribution of a chemical is governed by its physical and chemical properties, such as volatility, water solubility, and its tendency to adsorb to soil and sediment. For this compound, specific monitoring data is scarce. However, the behavior of similar substituted phenols can provide insights into its likely distribution.

Atmosphere: Phenolic compounds can be released into the atmosphere from industrial emissions and combustion processes. researchgate.net Their persistence in the air is generally limited due to rapid degradation by photochemically produced hydroxyl radicals. nih.gov

Hydrosphere: Substituted phenols can enter water bodies through industrial effluents, runoff from treated wood, and atmospheric deposition. cdc.govtexas.gov Their fate in water is influenced by factors such as pH, sunlight, and microbial activity. elsevierpure.com Some phenolic compounds are readily biodegradable in surface waters, while others may persist, particularly in groundwater where microbial activity is lower. nih.gov

Pedosphere: Soil can be contaminated with phenolic compounds from industrial waste, spills, and the use of products like creosote. nih.govtexas.gov The mobility and persistence of these compounds in soil depend on their adsorption characteristics and the presence of degrading microorganisms. nih.gov Generally, phenolic compounds are expected to biodegrade in soil, although the rate can be highly variable. nih.govtexas.gov

Environmental Transformation and Degradation Mechanisms

Substituted phenols in the environment are subject to various transformation and degradation processes, which can be broadly categorized as biotic and abiotic.

Biotic Degradation: Biodegradation is a major pathway for the removal of phenolic compounds from soil and water. nih.govmemberclicks.net A wide variety of microorganisms have been shown to metabolize phenols, using them as a source of carbon and energy. oup.comosti.gov The degradation pathways often involve initial hydroxylation of the aromatic ring, followed by ring cleavage. The rate and extent of biodegradation can be influenced by the specific substitutions on the phenolic ring; highly substituted phenols may be more resistant to degradation. oup.comosti.gov For this compound, it is expected that microorganisms capable of degrading other alkylated and methoxylated phenols would also be able to break it down, although the specific pathways and rates are unknown.

Abiotic Degradation: Abiotic degradation mechanisms for phenolic compounds primarily involve oxidation reactions. In sunlit surface waters, indirect photolysis through reaction with photochemically produced transient species like hydroxyl radicals and singlet oxygen can be a significant degradation pathway. nih.govelsevierpure.com In the atmosphere, the gas-phase reaction with hydroxyl radicals is the dominant removal process for volatile phenolic compounds. nih.gov

The following table provides a summary of the likely environmental fate of this compound based on the known behavior of similar compounds.

Table 2: Predicted Environmental Fate of this compound

Environmental Compartment Dominant Degradation Process(es) Predicted Persistence
Atmosphere Reaction with hydroxyl radicals Low
Hydrosphere (Surface Water) Biodegradation, Indirect Photolysis Low to Moderate
Hydrosphere (Groundwater) Biodegradation (anaerobic/aerobic) Moderate to High
Pedosphere (Soil) Biodegradation Low to Moderate

Photodegradation Processes in Aqueous and Atmospheric Environments

The photodegradation of phenolic compounds, including this compound, is a significant transformation pathway in both aquatic and atmospheric environments. This process is primarily driven by the absorption of solar radiation, which can lead to direct or indirect photo-oxidation reactions.

In aqueous systems, the direct photolysis of phenolic compounds can occur if the molecule contains a chromophore structure capable of absorbing light. acs.org However, indirect photodegradation is often the more dominant pathway. This process is mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), peroxyl radicals, and singlet oxygen. acs.orgnih.gov The presence of substances like nitrate (B79036) in the water can enhance the formation of these radicals upon photolysis, thereby accelerating the degradation of phenolic compounds. avf.org The rate and efficiency of photodegradation are influenced by several factors, including light intensity, pH, and the presence of other organic and inorganic compounds in the water. avf.orgepa.gov For instance, the photodegradation of phenol has been shown to be more efficient under alkaline conditions. nih.gov

In the atmosphere, phenolic compounds are susceptible to gas-phase reactions with hydroxyl radicals (•OH), nitrate radicals (•NO3), and ozone (O3). acs.orgacs.org Reactions with OH radicals are considered a primary degradation pathway during the day, while reactions with nitrate radicals can be significant at night. acs.orgacs.org The atmospheric lifetime of phenolic compounds is largely determined by the concentration of these oxidants and the specific rate constants of their reactions. For methoxyphenols, which are structurally related to this compound, reactions with OH and NO3 radicals are the predominant degradation pathways. acs.orgacs.org These reactions often involve H-abstraction from the phenolic hydroxyl group or the substituent alkyl groups, or radical addition to the aromatic ring. acs.orgacs.org

The photodegradation of phenolic compounds can lead to the formation of a variety of intermediate products, including other phenols, catechols, hydroquinones, and quinones, before eventual mineralization to carbon dioxide and water. scispace.comresearchgate.net In the atmosphere, these reactions can contribute to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate. acs.orgacs.org

Below is a table summarizing the photodegradation rates of related phenolic compounds, which can provide an indication of the potential photodegradation behavior of this compound.

Table 1: Photodegradation Rates of Structurally Related Phenolic Compounds

Compound Environment Oxidant Rate Constant (cm³ molecule⁻¹ s⁻¹) Half-life
Phenol Air •OH 2.7 x 10⁻¹¹ ~15 hours acs.org
Guaiacol (2-methoxyphenol) Air •OH 7.5 x 10⁻¹¹ ~5 hours researchgate.net
Creosol (2-methoxy-4-methylphenol) Air •OH 1.2 x 10⁻¹⁰ ~3 hours
4-Ethylguaiacol Air •OH Not available Not available
Phenol Water Peroxyl Radicals Not applicable ~19 hours acs.org

Note: Half-life is an estimate and can vary significantly based on environmental conditions.

Biotransformation Pathways Mediated by Environmental Microorganisms

The biotransformation of phenolic compounds by environmental microorganisms is a crucial process in their natural attenuation. A wide array of bacteria and fungi possess the enzymatic machinery to degrade these compounds, often using them as a source of carbon and energy. amu.edu.plresearchgate.net The initial step in the aerobic biodegradation of phenols typically involves the hydroxylation of the aromatic ring by enzymes called monooxygenases or hydroxylases, leading to the formation of catechols. nih.govnih.gov

For substituted phenols like this compound, the position and nature of the substituent groups on the aromatic ring significantly influence the rate and pathway of biodegradation. The presence of alkyl groups, such as the ethyl and methyl groups in the target compound, can affect the susceptibility of the phenol to enzymatic attack. amu.edu.pl For instance, some studies have shown that methyl groups can facilitate enzymatic degradation. amu.edu.pl

Following the initial hydroxylation to form a catechol derivative, the aromatic ring is cleaved. This can occur through two main pathways: the ortho-cleavage pathway, mediated by catechol 1,2-dioxygenase, or the meta-cleavage pathway, mediated by catechol 2,3-dioxygenase. nih.gov The resulting intermediates are then further metabolized and eventually enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

Microorganisms from genera such as Pseudomonas, Rhodococcus, and Candida have been frequently identified as effective degraders of phenolic compounds. amu.edu.plresearchgate.net For example, Pseudomonas putida has been shown to transform a variety of phenols to their corresponding catechols. nih.gov Fungi, particularly white-rot fungi, are also known for their ability to degrade a wide range of phenolic compounds, including lignin and its derivatives, through the action of extracellular enzymes like laccases and peroxidases. nih.gov

The biotransformation of 4-ethylguaiacol, an isomer of this compound, is known to be carried out by the yeast Brettanomyces, particularly in the context of winemaking. wikipedia.org This suggests that similar microorganisms could potentially degrade this compound.

Table 2: Microbial Degradation of Structurally Related Phenolic Compounds

Compound Microorganism(s) Key Enzymes Degradation Pathway
Phenol Pseudomonas fluorescens Phenol hydroxylase, Catechol 2,3-dioxygenase Meta-cleavage nih.gov
Cresols Pseudomonas sp. Cresol hydroxylase Catechol pathway nih.gov
4-Ethylguaiacol Brettanomyces bruxellensis Not specified Not fully elucidated wikipedia.org
Vanillic Acid Soil microbes Not specified Biodegradation observed nih.gov

Chemical Degradation in Aquatic and Terrestrial Systems

In addition to photodegradation and biotransformation, phenolic compounds can undergo chemical degradation in aquatic and terrestrial environments through various abiotic processes. These reactions are influenced by the chemical composition of the medium, including pH, the presence of metal oxides, and clay minerals. amu.edu.pl

In soils and sediments, phenolic compounds can be oxidized and polymerized through abiotic processes catalyzed by clay minerals and metal oxides, such as those of manganese (MnO₂) and iron (Fe₂O₃). amu.edu.pl These reactions can lead to the incorporation of phenolic compounds into humic substances, which are complex and stable components of soil organic matter. nih.gov Peroxidase enzymes present in soil can also mediate the binding of phenols to soil organic matter.

In aquatic systems, advanced oxidation processes (AOPs) can lead to the chemical degradation of phenols. These processes involve the generation of highly reactive species, most notably the hydroxyl radical (•OH). dtic.mil Fenton and photo-Fenton processes, which utilize hydrogen peroxide (H₂O₂) and iron salts (Fe²⁺), are examples of AOPs that can effectively degrade phenolic compounds in water. dtic.mil The application of ultrasound (sonolysis) can also promote the degradation of phenols in aqueous solutions, often through the formation of radicals. nih.gov

The degradation of phenolic compounds in both aquatic and terrestrial systems can be influenced by their tendency to sorb to soil particles and sediments. This sorption can reduce their bioavailability for microbial degradation but may also make them more susceptible to certain abiotic degradation reactions.

The table below summarizes various chemical degradation processes for phenolic compounds.

Table 3: Chemical Degradation Processes for Phenolic Compounds

Process Environment Reagents/Catalysts Key Reactive Species
Fenton Reaction Aquatic Fe²⁺, H₂O₂ •OH
Photo-Fenton Aquatic Fe²⁺, H₂O₂, UV light •OH
Sonolysis Aquatic Ultrasound •OH
Clay-catalyzed oxidation Terrestrial Clay minerals Not specified
Metal oxide-catalyzed oxidation Terrestrial MnO₂, Fe₂O₃ Not specified

Unveiling the Potential of this compound in Advanced Materials

While detailed research on the specific applications of this compound in materials science and chemical engineering is limited, its structural features as a substituted phenol suggest a range of potential uses in these fields. This article explores these possibilities based on its classification as a polymer building block and by drawing parallels with the established roles of analogous phenolic compounds.

Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₄O₂
Molecular Weight166.22 g/mol
Melting PointNot available
Boiling PointNot available
CAS Number1824627-69-1

Applications in Materials Science and Chemical Engineering

The unique arrangement of ethyl, methoxy (B1213986), and methyl groups on the phenol (B47542) ring of 3-Ethyl-5-methoxy-4-methylphenol imparts specific reactivity and potential for incorporation into a variety of advanced materials.

While specific polymers derived from this compound are not extensively documented in publicly available research, its classification by some chemical suppliers as a "Polymer Science Material Building Block" and an "Organic monomer of COF" (Covalent Organic Frameworks) points to its potential in polymerization. bldpharm.com The hydroxyl group and the activated aromatic ring are key features that enable its participation in polymerization reactions.

Substituted phenols are crucial in synthesizing polymers with tailored properties. The substituents on the phenolic ring influence the polymer's characteristics, such as solubility, thermal stability, and mechanical strength. In the case of this compound, the ethyl and methyl groups can enhance solubility in organic solvents and introduce steric hindrance, which can affect the polymer's morphology and chain packing. The methoxy group, being electron-donating, can influence the reactivity of the phenol and the electronic properties of the resulting polymer.

The incorporation of substituted phenol units is a strategy for creating functional materials. For instance, enzyme-catalyzed polymerization of various substituted phenols has been explored to produce functional polymers. bldpharm.com The specific substituents on the phenol ring can introduce functionalities or can be sites for further chemical modification, allowing for the fine-tuning of the material's properties for specific applications.

The development of advanced functional materials often relies on the unique electronic and structural properties of their constituent molecules. Substituted phenols are a class of compounds with significant potential in this area.

Non-linear optical (NLO) materials are crucial for technologies like optical computing and data storage. Organic molecules with donor-acceptor groups and extended π-conjugated systems often exhibit significant NLO properties. While there is no specific research on the NLO properties of this compound, theoretical studies on other substituted phenols suggest that the interplay of electron-donating (like the methoxy and alkyl groups) and electron-withdrawing groups on an aromatic ring can lead to a large second-order hyperpolarizability, a key parameter for NLO materials. Further computational and experimental studies would be needed to determine the NLO potential of this specific compound.

Phenolic resins, synthesized from the reaction of phenols with formaldehyde, are widely used in composite materials, coatings, and adhesives due to their excellent thermal stability, chemical resistance, and mechanical strength. Substituted phenols can be used in place of or in addition to phenol to modify the properties of the resulting resin. The ethyl and methyl groups in this compound could potentially increase the flexibility and impact strength of the resin, while the methoxy group could influence its curing characteristics and final properties.

Phenolic resins are often blended with other polymers, such as epoxy resins, to enhance their properties. The incorporation of a substituted phenol like this compound could lead to epoxy-phenolic resins with tailored adhesion, flexibility, and chemical resistance for high-performance coatings.

The potential of this compound in catalysis is an area that remains to be explored. The phenolic hydroxyl group can exhibit acidic properties and could potentially participate in acid-catalyzed reactions. Furthermore, the molecule's structure could be modified to create ligands for metal-based catalysts.

Regarding its use as a reaction medium, the relatively non-polar nature of the substituted benzene (B151609) ring combined with the polar hydroxyl group gives the molecule an amphiphilic character. However, its suitability as a reaction medium would depend on its physical state at different temperatures, its stability under reaction conditions, and its ability to dissolve reactants. Currently, there is no available data to support its use in this context.

No Information Available for this compound

Extensive research has yielded no scientific literature or data regarding the chemical compound This compound . Searches for this specific compound in chemical databases and scientific journals did not provide any information related to its applications in materials science or chemical engineering, including its use as a ligand, in solvent systems, or as a performance-enhancing additive.

The compound appears to be either a novel substance that has not yet been synthesized or characterized, or it is a compound of theoretical interest without published experimental data. As a result, it is not possible to provide an article on its applications as requested.

For clarity, the following table lists the chemical compounds that were investigated during the search, none of which correspond to the requested "this compound."

Future Research Directions and Emerging Methodologies for 3 Ethyl 5 Methoxy 4 Methylphenol

Integration of Advanced Analytical Techniques for Enhanced Characterization

A foundational step in exploring any novel compound is its thorough analytical characterization. For 3-Ethyl-5-methoxy-4-methylphenol, the integration of advanced and hyphenated analytical techniques is essential for unambiguous structure elucidation and purity assessment. mdpi.com While standard methods provide basic information, a multi-faceted approach using state-of-the-art instrumentation will be necessary to build a comprehensive chemical profile.

Future research should focus on employing a suite of techniques. High-performance liquid chromatography (HPLC) with various detectors like photodiode array (PDA) and ultraviolet/visible (UV/Vis) can serve as a primary tool for quantification and purity assessment. ucdavis.eduresearchgate.netnih.gov For definitive structural information, hyphenated mass spectrometry techniques are indispensable. Liquid chromatography-mass spectrometry (LC-MS), particularly utilizing high-resolution mass spectrometry (HRMS) analyzers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, can provide exact molecular mass and elemental composition. mdpi.com The use of tandem mass spectrometry (MS/MS) in conjunction with techniques like electrospray ionization (ESI) would allow for detailed fragmentation analysis, which is crucial for confirming the connectivity of the ethyl, methoxy (B1213986), and methyl groups on the phenol (B47542) ring. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, will be critical for unambiguously determining the substitution pattern on the aromatic ring. Furthermore, techniques like Fourier-transform infrared spectroscopy (FTIR) will help in identifying functional groups and understanding bonding environments.

Table 1: Proposed Advanced Analytical Techniques for Characterization

Analytical TechniqueAbbreviationInformation Yielded for this compoundReferences
High-Performance Liquid ChromatographyHPLCQuantification, purity assessment, and separation from isomers or impurities. ucdavis.eduresearchgate.net
Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass SpectrometryLC-ESI-QTOF-MS/MSProvides exact molecular weight, elemental composition, and structural information through fragmentation patterns. mdpi.comnih.gov
Gas Chromatography-Mass SpectrometryGC-MSAnalysis of volatile derivatives and identification based on mass spectra libraries. ucdavis.edu
Nuclear Magnetic Resonance SpectroscopyNMR (1D & 2D)Definitive structural elucidation, confirming the precise location of substituents on the phenol ring. mdpi.com
Fourier-Transform Infrared SpectroscopyFTIRIdentification of key functional groups (e.g., -OH, C-O, aromatic C-H). mdpi.com

Development of High-Throughput Screening Methods for Structure-Property Relationship Elucidation

To accelerate the discovery of potential applications for this compound, the development of high-throughput screening (HTS) methods is a crucial future direction. bmglabtech.com HTS allows for the rapid testing of a large number of compounds for a specific biological or chemical activity. bmglabtech.com This approach would be particularly valuable for elucidating structure-property relationships by creating and screening a library of derivatives based on the core this compound structure.

A research program could involve the synthesis of a combinatorial library where the phenolic hydroxyl group or other positions on the ring are systematically modified. These derivatives could then be screened using automated, microplate-based assays to assess various properties. bmglabtech.com For example, antioxidant potential could be evaluated using assays like the DPPH, ABTS, or FRAP methods in a high-throughput format. mdpi.com Similarly, cell-based screens could be developed to identify potential cytotoxic effects against cancer cell lines or other therapeutic activities. plos.org

The data generated from HTS, when combined with computational modeling, can rapidly build a structure-activity relationship (SAR) profile. youtube.com This would provide invaluable insights into how specific structural modifications influence the desired properties, guiding the rational design of more potent or selective molecules for applications in pharmaceuticals, agrochemicals, or material science. youtube.com

Table 2: Hypothetical High-Throughput Screening Workflow

StepDescriptionObjectiveReferences
1. Library SynthesisCreate a diverse library of analogues of this compound with varied functional groups.Generate chemical diversity for screening. plos.org
2. Assay DevelopmentOptimize relevant biological or chemical assays (e.g., antioxidant, enzyme inhibition, cellular viability) for a microplate format (384- or 1536-well).Enable rapid and automated testing. bmglabtech.com
3. Automated ScreeningUse robotic liquid handlers and plate readers to test the entire compound library in the developed assays.Identify initial "hits" that exhibit the desired activity. bmglabtech.com
4. Data AnalysisAnalyze the large dataset to quantify activity and identify trends.Establish preliminary structure-activity relationships (SAR). youtube.com
5. Hit Confirmation & ValidationRe-test the most promising compounds to confirm their activity and rule out false positives.Validate lead compounds for further development. plos.org

Exploration of Sustainable Synthesis and Green Chemistry Approaches for Production

As the chemical industry moves towards more environmentally responsible practices, the development of sustainable and green synthetic routes for this compound is paramount. jddhs.com The principles of green chemistry—such as maximizing atom economy, using safer solvents, increasing energy efficiency, and utilizing renewable feedstocks—should guide future synthetic research. nih.gov

One promising avenue is the use of lignin (B12514952), a complex polymer rich in methoxylated phenylpropanoid units, as a renewable starting material. nih.govkit.edu Developing depolymerization and functionalization strategies to selectively produce highly substituted phenols like the target compound from this biomass source would be a significant advancement in sustainable chemistry. researchgate.net

Research should also focus on replacing hazardous reagents and solvents with greener alternatives. jddhs.comnih.gov This could involve employing catalytic methods (e.g., using recyclable heterogeneous catalysts) instead of stoichiometric reagents. mdpi.com Furthermore, exploring the use of safer solvents such as water, bio-based solvents, or supercritical CO₂ could drastically reduce the environmental footprint of the synthesis. jddhs.com Energy-efficient techniques, including microwave-assisted synthesis or continuous flow chemistry, could also be investigated to reduce reaction times and energy consumption compared to traditional batch processing. jddhs.com

Table 3: Comparison of Synthetic Approaches

ParameterHypothetical Traditional ApproachPotential Green Chemistry ApproachReferences
Starting MaterialsPetroleum-derived feedstocks (e.g., substituted benzenes).Renewable resources like lignin or other biomass derivatives. kit.edu
SolventsVolatile organic compounds (VOCs) like chlorinated solvents or toluene.Water, ethanol (B145695), ionic liquids, or solvent-free conditions. nih.govnih.gov
CatalysisStoichiometric reagents, potentially involving heavy metals.Recyclable heterogeneous catalysts, biocatalysis (enzymes). mdpi.com
Energy InputProlonged heating under reflux (high energy consumption).Microwave irradiation or continuous flow processing for rapid, efficient heating. jddhs.com
Waste GenerationSignificant byproducts, leading to low atom economy.High atom economy design, minimizing byproducts. jddhs.com

Interdisciplinary Research at the Interface of Synthetic Chemistry, Material Science, and Environmental Chemistry

The full potential of this compound can be realized through interdisciplinary research that spans multiple scientific fields.

Synthetic Chemistry: A primary challenge is the development of efficient and regioselective methods to synthesize polysubstituted phenols. oregonstate.edu Future work in synthetic chemistry should aim to establish novel C-H functionalization or cycloaddition strategies that allow for the controlled and programmable synthesis of this and related structures, overcoming the limitations of classical electrophilic aromatic substitution. rsc.orgoregonstate.edu

Material Science: Polyphenols are versatile building blocks for creating functional materials due to their ability to participate in various bonding mechanisms and reactions. researchgate.net Research at the interface with material science could explore the use of this compound as a monomer or cross-linking agent for novel polymers. Its specific substitution pattern may impart unique properties such as thermal stability, antioxidant capability, or specific surface adhesion, making it a candidate for advanced coatings, composites, or electronic materials. researchgate.net

Environmental Chemistry: With the synthesis of any new chemical, a thorough understanding of its environmental impact is crucial. Interdisciplinary studies involving environmental chemistry should investigate the fate, transport, and potential toxicity of this compound. Research should focus on its biodegradability under various conditions and its potential effects on aquatic and terrestrial ecosystems. oup.comresearchgate.net The interaction of substituted phenols with cell membranes and their potential to act as environmental pollutants is an area of active research that should be extended to this compound. nih.gov

Table 4: Potential Interdisciplinary Research Projects

Interface FieldPotential Research ProjectScientific GoalReferences
Synthetic ChemistryDevelopment of a catalytic C-H activation/functionalization route to synthesize the target compound from simpler phenol precursors.Create a highly efficient and atom-economical synthetic pathway. nih.govrsc.org
Material ScienceIncorporate this compound into epoxy resins or polycarbonates to evaluate its effect on thermal stability and antioxidant properties.Develop new high-performance polymers with enhanced durability. researchgate.net
Environmental ChemistryAssess the anaerobic biodegradability and aquatic toxicity of the compound using standardized bioassays.Determine the environmental persistence and risk profile of the molecule. oup.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethyl-5-methoxy-4-methylphenol, and how do reaction conditions influence yield?

  • Methodology : A common approach involves Friedel-Crafts alkylation or methoxylation of precursor phenols. For example, ethylation can be achieved using ethyl bromide in the presence of AlCl₃, while methoxy groups are introduced via nucleophilic substitution with methoxide ions under anhydrous conditions .
  • Critical Factors : Temperature control (80–120°C) and solvent selection (e.g., dichloromethane or DMF) significantly impact regioselectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H NMR (CDCl₃) reveals distinct aromatic proton signals (δ 6.5–7.2 ppm) and substituent patterns (e.g., methoxy at δ 3.8–3.9 ppm, ethyl CH₂ at δ 1.2–1.4 ppm). ¹³C NMR confirms substitution positions via carbonyl or alkyl carbon shifts .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 194.1) and fragmentation patterns to validate structure .

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Hazard Mitigation :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (GHS Category 2/2A) .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the stability of this compound under acidic/basic conditions?

  • Experimental Design :

  • Stability Assays : Expose the compound to pH 2–12 buffers at 25–60°C, monitoring degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Findings : Methoxy groups enhance electron density, increasing resistance to electrophilic attack but reducing stability in strong acids due to demethylation risks .

Q. What strategies resolve contradictions in reported melting points or solubility data for this compound?

  • Data Reconciliation :

  • Reproducibility Checks : Compare DSC (Differential Scanning Calorimetry) results across labs to confirm melting points (e.g., 98–100°C for similar methoxyphenyl derivatives) .
  • Solubility Profiling : Use shake-flask methods with solvents like ethanol, DMSO, and water. Discrepancies may arise from impurities or polymorphic forms .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic reactions?

  • Computational Approach :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic substitution .
  • Validation : Compare predicted activation energies with experimental kinetics (e.g., Arrhenius plots) .

Q. What are the challenges in synthesizing deuterated analogs of this compound for metabolic tracing studies?

  • Synthetic Challenges :

  • Isotope Incorporation : Use deuterated ethyl bromide (CD₃CD₂Br) in alkylation steps, but expect reduced yields due to kinetic isotope effects.
  • Analytical Confirmation : LC-MS/MS with MRM (Multiple Reaction Monitoring) ensures isotopic purity (>98% D) .

Methodological Recommendations

  • Synthesis Optimization : Employ DoE (Design of Experiments) to balance ethyl/methoxy group introduction and minimize side products .
  • Toxicity Screening : Use in vitro assays (e.g., Ames test for mutagenicity) to assess biological risks before in vivo studies .
  • Environmental Impact : Evaluate biodegradability via OECD 301F (Closed Bottle Test) to address persistence concerns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.